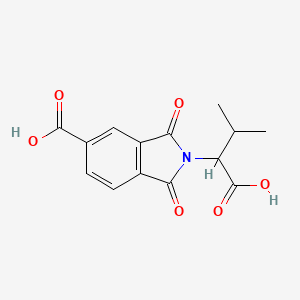![molecular formula C20H19N7 B4491778 4-{7-METHYL-2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-2-(PYRROLIDIN-1-YL)PYRIMIDINE](/img/structure/B4491778.png)
4-{7-METHYL-2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-2-(PYRROLIDIN-1-YL)PYRIMIDINE
Overview
Description
4-{7-METHYL-2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-2-(PYRROLIDIN-1-YL)PYRIMIDINE is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-{7-METHYL-2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-2-(PYRROLIDIN-1-YL)PYRIMIDINE typically involves the annulation of a pyrimidine moiety to a triazole ring. This can be achieved through various synthetic routes, including the use of enaminonitriles and benzohydrazides, followed by transamidation and nucleophilic addition reactions . Industrial production methods often employ microwave-mediated, catalyst-free synthesis to achieve high yields in a short reaction time .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common reagents used in these reactions include enaminonitriles, benzohydrazides, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-{7-METHYL-2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-2-(PYRROLIDIN-1-YL)PYRIMIDINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It has been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Additionally, it can modulate the NF-kB inflammatory pathway, providing potential neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
4-{7-METHYL-2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-2-(PYRROLIDIN-1-YL)PYRIMIDINE is unique due to its specific triazolopyrimidine scaffold, which imparts distinct biological activities. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Also exhibits significant biological activities.
1,2,4-Triazolo[1,5-a]pyrimidine: Used in various therapeutic applications.
These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials.
Properties
IUPAC Name |
7-methyl-2-phenyl-6-(2-pyrrolidin-1-ylpyrimidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7/c1-14-16(17-9-10-21-19(23-17)26-11-5-6-12-26)13-22-20-24-18(25-27(14)20)15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJGPZWKHKPGTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C3=CC=CC=C3)C4=NC(=NC=C4)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[(4-methoxy-3-methylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B4491702.png)
![5-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4491711.png)

![1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B4491720.png)
![3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-cyclopropylisoxazole](/img/structure/B4491732.png)
![1-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}piperidine](/img/structure/B4491734.png)
![1-METHANESULFONYL-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4491739.png)
![N-{2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide](/img/structure/B4491743.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)phenyl]nicotinamide](/img/structure/B4491744.png)
![N-methyl-N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4491755.png)
![2-(2-fluorophenoxy)-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B4491759.png)
![8-bromo-6-oxo-N-(1-phenylethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4491768.png)
![3-[(2-{[4-(dimethylamino)phenyl]amino}-4-quinazolinyl)amino]-1-propanol](/img/structure/B4491783.png)
![4-{[4-(dimethylamino)-2-quinazolinyl]amino}phenol](/img/structure/B4491794.png)
